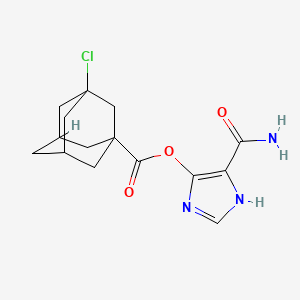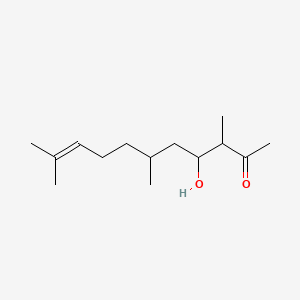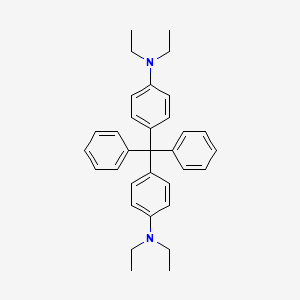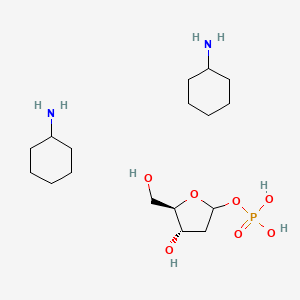
2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt is a chemically modified sugar used extensively in biochemical research. It is a derivative of 2-deoxy-a-D-ribose 1-phosphate and is known for its high purity and specific applications in nucleic acid metabolism and enzyme-catalyzed reactions involving phosphorylated sugars .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt is typically synthesized through a chemo-enzymatic method. This involves the enzymatic preparation of 2-deoxy-a-D-ribose 1-phosphate, which is then converted to the bis(cyclohexylammonium) salt form . The reaction conditions often include the use of Tris·HCl buffer at a pH of 7.5 and room temperature .
Industrial Production Methods
The industrial production of this compound involves large-scale enzymatic synthesis, ensuring high purity and consistency. The process is optimized for yield and efficiency, often involving multiple purification steps to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various deoxynucleosides and other phosphorylated derivatives, which are crucial intermediates in biochemical research and pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt is widely used in scientific research, including:
Chemistry: It is used in the synthesis of deoxynucleosides and other nucleic acid derivatives.
Biology: The compound is employed in studies of nucleic acid metabolism and enzyme-catalyzed reactions.
Medicine: It is used in the development of antiviral and anticancer drugs, particularly in the synthesis of nucleoside analogs like cladribine.
Industry: The compound is used in the production of various biochemical reagents and intermediates
Mecanismo De Acción
The mechanism of action of 2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt involves its role as a substrate in enzymatic reactions. It is particularly important in the activity of thymidine phosphorylase, which catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-a-D-ribose-1-phosphate . This activity is crucial in processes such as angiogenesis in tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Deoxyribose 5-phosphate sodium salt
- D-Ribose 5-phosphate barium salt hexahydrate
- D-Ribose 5-phosphate disodium salt dihydrate
- 2-Deoxy-D-ribose
Uniqueness
2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt is unique due to its specific modification, which enhances its stability and solubility in biochemical applications. Its high purity and specific role in nucleic acid metabolism make it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C17H37N2O7P |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
cyclohexanamine;[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C5H11O7P/c2*7-6-4-2-1-3-5-6;6-2-4-3(7)1-5(11-4)12-13(8,9)10/h2*6H,1-5,7H2;3-7H,1-2H2,(H2,8,9,10)/t;;3-,4+,5?/m..0/s1 |
Clave InChI |
GVYUZZDUVZHJAM-HDLJEFGXSA-N |
SMILES isomérico |
C1CCC(CC1)N.C1CCC(CC1)N.C1[C@@H]([C@H](OC1OP(=O)(O)O)CO)O |
SMILES canónico |
C1CCC(CC1)N.C1CCC(CC1)N.C1C(C(OC1OP(=O)(O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


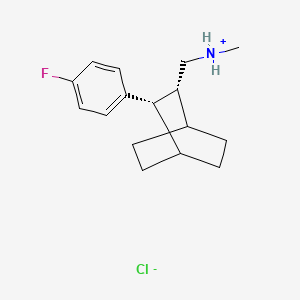
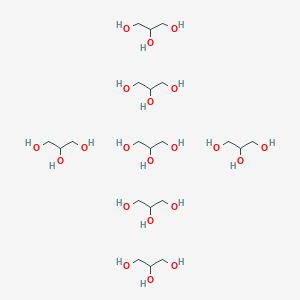
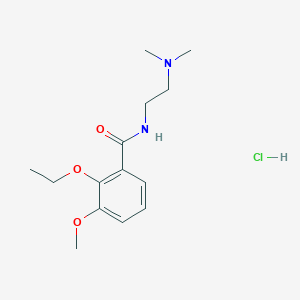
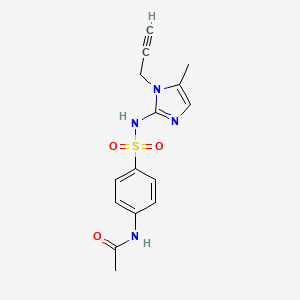
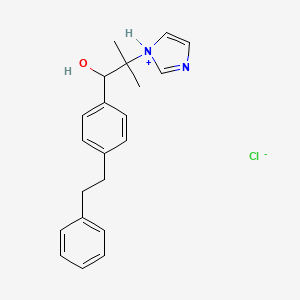
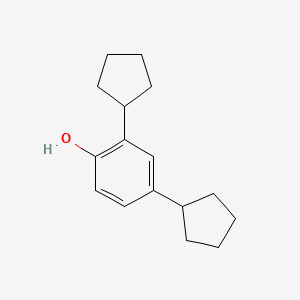
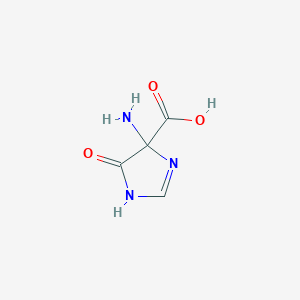
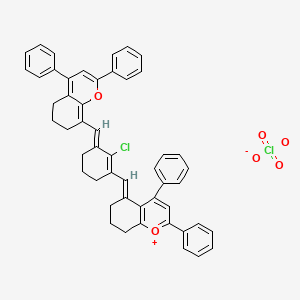
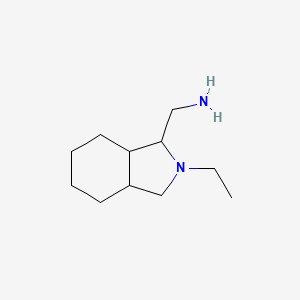
![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
![N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide;iron(3+)](/img/structure/B13761110.png)
